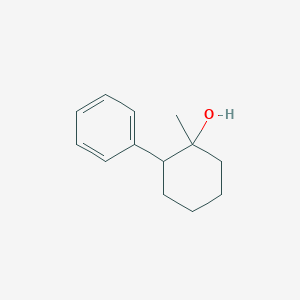

1-Methyl-2-phenylcyclohexanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

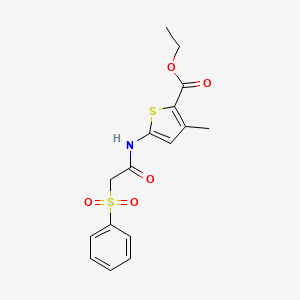

“1-Methyl-2-phenylcyclohexanol” is a chemical compound with the molecular formula C13H18O . Its average mass is 190.281 Da and its monoisotopic mass is 190.135757 Da .

Molecular Structure Analysis

The molecular structure of “1-Methyl-2-phenylcyclohexanol” consists of a cyclohexanol ring with a methyl group (CH3) attached to one carbon and a phenyl group (C6H5) attached to another carbon .

Physical And Chemical Properties Analysis

“1-Methyl-2-phenylcyclohexanol” has an average mass of 190.281 Da and a monoisotopic mass of 190.135757 Da . More detailed physical and chemical properties were not found in the available resources.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

1-Methyl-2-phenylcyclohexanol and its derivatives are often used in enantioselective synthesis, a key area in organic chemistry. For instance, the synthesis of enantiomerically pure forms of 2-phenylcyclohexanol, a closely related compound, has been achieved using lipase-catalyzed kinetic acetylation, demonstrating the potential of biocatalytic transformations in this field (She et al., 2005).

Investigation of Carbonium Ions

Research has been conducted on the formation and stability of carbonium ions, with studies involving the 1-Methylcyclopentyl cation, a structurally similar molecule. These studies provide valuable insights into the behavior of carbonium ions in various chemical reactions (Olah et al., 1967).

Resolution and Configuration Analysis

The synthesis, resolution, and absolute configuration of 1-phenyl-1-methyl-1-silacyclohexanone-2, a related compound, have been studied, demonstrating the importance of these molecules in understanding the stereochemistry of organic compounds (Brook et al., 1970).

Enantioselective Reduction and Protonation

Research has focused on the enantioselective protonation and diastereoselective reduction of similar molecules. Such studies are crucial for the development of asymmetric synthesis methods, which are fundamental in the creation of chiral drugs and other biologically active molecules (Asensio et al., 1999).

Catalytic Reactions and Isomerization Studies

Investigations into the isomerization of related compounds, like 1-Methylcyclohexene Oxide, offer insights into catalytic processes and reaction mechanisms. Such studies can influence the development of new catalytic methods in organic synthesis (Arata et al., 1975).

Antimicrobial Activity

Some derivatives of 1-Methyl-2-phenylcyclohexanol have been synthesized and investigated for antimicrobial activity. Such studies are part of ongoing efforts to find new compounds with potential medical applications (Barakat et al., 2015).

Thermodynamic Properties

Research into the thermodynamic properties and phase transitions of similar molecules, such as 1-methylcyclohexanol, helps in understanding their physical behavior under different conditions, which is crucial in chemical engineering and material science applications (Kabo et al., 1998).

Conformational Studies

Conformational studies of phenylcyclohexane and related molecules help in understanding the energetic and structural aspects of cyclohexane derivatives. This knowledge is vital for the development of molecular modeling and drug design (Wiberg et al., 2000).

Propiedades

IUPAC Name |

1-methyl-2-phenylcyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-13(14)10-6-5-9-12(13)11-7-3-2-4-8-11/h2-4,7-8,12,14H,5-6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLBXQJIDUPANO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2-phenylcyclohexan-1-ol | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethoxyphenyl)-2-((3-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501294.png)

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2501300.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2501302.png)

![N-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2501303.png)

![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B2501304.png)

![N-Methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]prop-2-enamide](/img/structure/B2501305.png)

![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(m-tolyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2501307.png)

![(3-(pyridin-2-yloxy)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2501308.png)

![3-[(E)-but-2-enyl]-9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2501309.png)